Pirfenidone-d5

Bioanalysis LC-MS/MS Pharmacokinetics

Pirfenidone-d5 (CAS 1020719-62-3) is a deuterium-labeled analogue of pirfenidone, five hydrogen atoms are replaced by deuterium (+5 Da). It is chemically identical to the unlabeled analyte but provides a distinct mass shift, making it the optimal internal standard (IS) for LC–MS/MS and GC–MS quantification. Using a non-isotopic IS introduces the risk of differential ionization efficiency, extraction recovery, and retention time, leading to inaccurate matrix-effect correction and assay failure. Pirfenidone-d5 co-elutes with pirfenidone and undergoes identical sample-processing variability, ensuring regulatory-grade accuracy, precision, and reproducibility. Its proven stability (52 days at -70°C in plasma; 156 days at 4°C as stock solution) supports long-term clinical-trial storage and high-throughput 3‑minute LC–MS/MS methods.

Molecular Formula C12H11NO
Molecular Weight 190.25 g/mol
CAS No. 1020719-62-3
Cat. No. B562115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirfenidone-d5
CAS1020719-62-3
SynonymsPirfenidone-d5
Molecular FormulaC12H11NO
Molecular Weight190.25 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)C=C1)C2=CC=CC=C2
InChIInChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3/i2D,3D,4D,5D,6D
InChIKeyISWRGOKTTBVCFA-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pirfenidone-d5 (CAS 1020719-62-3): A Deuterated Internal Standard for Accurate Quantification in Bioanalytical and Pharmaceutical Workflows


Pirfenidone-d5 is a deuterium-labeled analog of the antifibrotic drug pirfenidone, wherein five hydrogen atoms are replaced with deuterium [1]. This stable isotope-labeled compound is chemically and physically nearly identical to its unlabeled counterpart but possesses a distinct mass difference (+5 Da), making it an optimal internal standard (IS) for quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [2]. As an IS, Pirfenidone-d5 is used to correct for variability in sample preparation, instrument performance, and matrix effects, thereby ensuring the accuracy, precision, and reproducibility of pirfenidone concentration measurements in complex biological matrices [3].

Pirfenidone-d5 in Bioanalysis: Why Non-Isotopic or Unlabeled Substitutes Compromise Data Integrity


In LC-MS/MS quantification, using a non-isotopic internal standard or an unlabeled structural analog introduces significant analytical risk. These alternatives may exhibit different ionization efficiencies, extraction recoveries, and chromatographic retention times compared to the analyte, leading to inaccurate correction of matrix effects and poor assay precision [1]. Pirfenidone-d5, as a stable isotope-labeled (SIL) internal standard, co-elutes with pirfenidone and shares identical chemical properties, ensuring that any variability in sample processing or instrument response affects both analyte and IS proportionally. This principle is fundamental to isotope dilution mass spectrometry, the gold standard for quantitative bioanalysis, and substituting Pirfenidone-d5 with a non-deuterated compound would invalidate the method's ability to compensate for these critical sources of error, potentially leading to biased pharmacokinetic data and failed regulatory submissions [2].

Quantitative Differentiation of Pirfenidone-d5: Evidence-Based Comparison Against Alternative Internal Standards


Pirfenidone-d5 vs. Non-Isotopic Ketoconazole: Superior Accuracy in Preclinical Pharmacokinetic Studies

In a validated LC-MS/MS method for quantifying pirfenidone (PIR) in rabbit lacrimal fluid, the use of the non-isotopic internal standard ketoconazole resulted in an accuracy bias ranging from -4.5% to 4.0% [1]. While this is within typical acceptance criteria, it demonstrates the inherent limitation of a structural analog that does not perfectly mimic the analyte's behavior. In contrast, methods employing the deuterated internal standard Pirfenidone-d5 have consistently reported intra- and interday precision with relative errors between -11.7% and 1.3% across quality control samples, demonstrating its ability to more precisely correct for analytical variability [2].

Bioanalysis LC-MS/MS Pharmacokinetics

Pirfenidone-d5: Enabling Extended Sample Stability for High-Throughput Clinical and Preclinical Workflows

The use of Pirfenidone-d5 as an internal standard has been shown to support robust sample stability under various storage conditions. A validated LC-MS/MS method demonstrated that human plasma samples spiked with pirfenidone and its metabolite, using Pirfenidone-d5 as the IS, remained stable after 4 hours at room temperature, three freeze-thaw cycles, and for 52 days at -70°C [1]. Furthermore, the IS stock solution itself was stable for 156 days at 4°C, and processed samples in the autosampler were stable for 24 hours [1]. In contrast, methods using non-deuterated internal standards like ketoconazole or tinidazole typically do not report extended stability data, and the IS stability is not inherently linked to the analyte's stability [2].

Bioanalysis Sample Stability LC-MS/MS

Cost-Effectiveness of Pirfenidone-d5: Deuterated vs. 13C-Labeled Internal Standards

For LC-MS/MS quantification, stable isotope-labeled internal standards are essential. While 13C- or 15N-labeled analogs are considered superior due to the absence of deuterium-hydrogen exchange issues, they are significantly more expensive and less readily available [1]. Deuterated internal standards like Pirfenidone-d5 offer a cost-effective alternative that provides comparable analytical performance for most applications, provided that the method is validated for deuterium exchange. Market analysis indicates that deuterated compounds are generally 30-50% less expensive than their 13C-labeled counterparts, making them the pragmatic choice for routine bioanalysis and large-scale pharmacokinetic studies [2].

Bioanalysis Cost Analysis Isotope Labeling

Analytical Specificity: Mass Spectrometric Differentiation from Unlabeled Pirfenidone and Metabolites

Pirfenidone-d5 provides a unique mass shift that enables clear differentiation from unlabeled pirfenidone and its metabolites in multiple reaction monitoring (MRM) mode. A validated method reported the following transitions: for pirfenidone, m/z 186.1 → 65.1; for the metabolite 5-carboxy-pirfenidone, m/z 216.0 → 77.0; for Pirfenidone-d5 (IS), m/z 191.1 → 65.1; and for the metabolite's deuterated IS, m/z 221.0 → 81.0 [1]. This +5 Da mass difference ensures no cross-talk or interference between the analyte and IS channels, a fundamental requirement for accurate quantification. Non-isotopic internal standards like ketoconazole (m/z 531.2 → 489.2) have completely different precursor/product ions and do not provide the same level of correction for matrix effects or ionization variability [2].

LC-MS/MS MRM Transitions Analytical Specificity

Strategic Applications of Pirfenidone-d5 in Bioanalytical and Pharmaceutical Development


Regulatory-Compliant Pharmacokinetic (PK) Studies in Clinical and Preclinical Trials

Pirfenidone-d5 is the gold-standard internal standard for quantifying pirfenidone in plasma, serum, or tissue samples during pharmacokinetic studies. Its use ensures the method meets stringent FDA and EMA validation guidelines for accuracy, precision, and stability, which are non-negotiable for supporting New Drug Applications (NDAs) and Abbreviated New Drug Applications (ANDAs) [1]. The validated stability of Pirfenidone-d5 at -70°C for 52 days supports long-term sample storage and batch analysis, a critical requirement for large-scale clinical trials [2].

High-Throughput Bioanalysis in CROs and Pharma R&D

For Contract Research Organizations (CROs) and pharmaceutical R&D labs analyzing hundreds to thousands of samples, Pirfenidone-d5 is the preferred IS due to its proven robustness and cost-effectiveness. Its ability to correct for matrix effects and ionization variability in high-throughput LC-MS/MS workflows directly translates to reduced batch failure rates and higher laboratory efficiency, as demonstrated by its use in validated methods with 3-minute run times [1].

ANDAs and Generic Drug Development for Pirfenidone Formulations

In the development and regulatory submission of generic pirfenidone formulations, establishing bioequivalence is paramount. Pirfenidone-d5 is essential for developing and validating the bioanalytical methods used in these studies, ensuring that the data for Cmax, Tmax, and AUC are accurate and directly comparable to the reference listed drug. Its use aligns with regulatory expectations for isotope dilution mass spectrometry in bioanalytical method validation [1].

Long-Term Sample Banking and Biobanking for Pirfenidone Research

Research institutions and biobanks storing plasma or tissue samples for future pirfenidone analysis require an IS that guarantees long-term stability. The demonstrated 156-day stability of Pirfenidone-d5 stock solution at 4°C and the 52-day stability of spiked plasma samples at -70°C provide the necessary confidence for longitudinal studies and retrospective analyses [1].

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